

comparative analysis of UPLC versus HPLC for lansoprazole impurity profiling

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Compound of Interest

Compound Name: Lansoprazole thiadiazine impurity

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UPLC vs. HPLC for Lansoprazole Impurity Profiling: A Comparative Guide

In the pharmaceutical industry, ensuring the purity and safety of drug substances is paramount. For proton pump inhibitors like lansoprazole, rigorous impurity profiling is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) has long been the standard for this purpose, but Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative. This guide provides a comparative analysis of UPLC and HPLC for the impurity profiling of lansoprazole, supported by experimental data and detailed methodologies.

Executive Summary

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of lansoprazole and its impurities.[1][2][3] The primary benefits of UPLC include substantially shorter analysis times, improved resolution, and enhanced sensitivity, which allows for the detection of trace-level impurities that might be missed by HPLC.[1][4] Furthermore, UPLC systems operate with lower solvent consumption, leading to cost savings and a reduced environmental footprint.[1][2] While HPLC remains a robust and reliable technique, UPLC provides a more efficient and sensitive approach for the stringent demands of pharmaceutical quality control.

Performance Comparison: UPLC vs. HPLC



The key performance differences between UPLC and HPLC for lansoprazole impurity profiling are summarized in the table below. Data has been compiled from various validated methods to provide a representative comparison.

Parameter	UPLC	HPLC
Analysis Time	~11 minutes[5]	30 - 60 minutes
Resolution	Enhanced resolution between closely eluting impurities[4]	Adequate, but may require longer run times for complex separations
Sensitivity (LOD/LOQ)	Lower limits of detection and quantification[4][6]	Generally higher LOD and LOQ compared to UPLC
Solvent Consumption	Significantly reduced (up to 80% less than HPLC)[3]	Higher due to longer run times and larger column dimensions
System Backpressure	High (up to 15,000 psi)[4]	Lower (typically < 6,000 psi)
Column Particle Size	< 2 µm[1][3]	3 - 5 μm[1][4]

Experimental Protocols

Below are representative experimental methodologies for the analysis of lansoprazole and its related substances using both UPLC and HPLC.

UPLC Method for Lansoprazole and its Impurities[5][7]

- Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 μm)[8]
- Mobile Phase A: 20mM KH2PO4 buffer (pH 7.0) and methanol (90:10 v/v)[5][7]
- Mobile Phase B: Methanol and acetonitrile (50:50 v/v)[5][7]
- Gradient Program: A time-based gradient is typically employed to ensure the separation of all impurities.
- Flow Rate: 0.3 mL/min[5][9]



Detection Wavelength: 285 nm[5][7][9]

• Column Temperature: 40°C[5]

Injection Volume: 1-5 μL

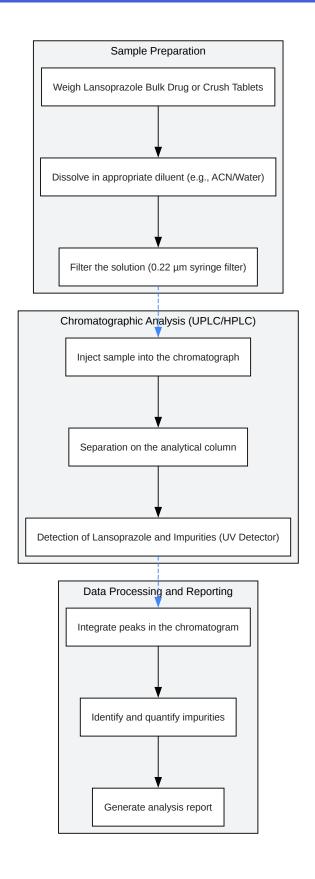
HPLC Method for Lansoprazole and its Impurities[10]

- Column: Inertsil ODS-3V (150 x 4.6 mm, 5 μm) or Waters Symmetry C8 (250 x 4.6mm, 5μm)
 [10]
- Mobile Phase A (Buffer): A mixture of potassium dihydrogen orthophosphate and dipotassium hydrogen phosphate, with pH adjusted to 7.4 with triethylamine.[10]
- Mobile Phase B (Organic): Acetonitrile or a mixture of acetonitrile and methanol.[10]
- Gradient Program: A gradient elution is used to separate lansoprazole from its impurities.
- Flow Rate: 1.0 mL/min[11]
- Detection Wavelength: 210 nm or 235 nm[10]
- Column Temperature: Ambient
- Injection Volume: 10-20 μL

Workflow for Lansoprazole Impurity Profiling

The following diagram illustrates the general workflow for the analysis of lansoprazole impurities using either UPLC or HPLC.





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Workflow for Lansoprazole Impurity Analysis.



Forced Degradation Studies

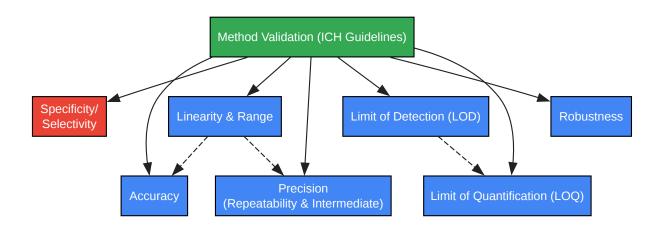
To ensure the stability-indicating nature of the analytical method, lansoprazole is subjected to forced degradation under various stress conditions.[5][7] These studies are crucial for identifying potential degradation products that may arise during the shelf-life of the drug product. Common stress conditions include:

- Acidic Hydrolysis: Treatment with hydrochloric acid.
- Basic Hydrolysis: Treatment with sodium hydroxide.
- Oxidative Degradation: Exposure to hydrogen peroxide. [5][7]
- Thermal Degradation: Heating the sample.
- Photolytic Degradation: Exposure to UV light.

A robust UPLC or HPLC method should be able to separate the main lansoprazole peak from all the degradation products formed under these stress conditions.[5][12]

Logical Relationship of Method Validation

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following diagram illustrates the key validation parameters and their relationships.





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Key Parameters for Analytical Method Validation.

Conclusion

For the impurity profiling of lansoprazole, UPLC demonstrates clear advantages over HPLC in terms of speed, sensitivity, and efficiency.[1][2][3] The ability to achieve faster run times with improved resolution makes UPLC a highly attractive technique for high-throughput quality control laboratories.[4] While the initial investment in UPLC instrumentation may be higher, the long-term benefits of reduced analysis time, lower solvent consumption, and enhanced data quality provide a strong justification for its adoption in modern pharmaceutical analysis.[1][2] HPLC, however, remains a valid and widely used technique, particularly in laboratories where the high throughput of UPLC is not a primary requirement.

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